1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cereblon binding Targeted protein degradation PROTAC

1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (CAS 2176201-31-1) is a synthetic small molecule featuring a 3-methylimidazolidine-2,4-dione (hydantoin) core linked via a piperidine bridge to a 4-bromothiophene-2-carbonyl moiety. The imidazolidine-2,4-dione scaffold is a known cereblon (CRBN) E3 ubiquitin ligase ligand, central to the design of proteolysis-targeting chimeras (PROTACs) and molecular glues.

Molecular Formula C14H16BrN3O3S
Molecular Weight 386.26
CAS No. 2176201-31-1
Cat. No. B3004060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
CAS2176201-31-1
Molecular FormulaC14H16BrN3O3S
Molecular Weight386.26
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CS3)Br
InChIInChI=1S/C14H16BrN3O3S/c1-16-12(19)7-18(14(16)21)10-2-4-17(5-3-10)13(20)11-6-9(15)8-22-11/h6,8,10H,2-5,7H2,1H3
InChIKeyYUCNKEFBKPXDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (CAS 2176201-31-1) for Targeted Protein Degradation Research: A Cereblon Ligand Comparison Guide


1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (CAS 2176201-31-1) is a synthetic small molecule featuring a 3-methylimidazolidine-2,4-dione (hydantoin) core linked via a piperidine bridge to a 4-bromothiophene-2-carbonyl moiety. The imidazolidine-2,4-dione scaffold is a known cereblon (CRBN) E3 ubiquitin ligase ligand, central to the design of proteolysis-targeting chimeras (PROTACs) and molecular glues [1]. The bromothiophene group distinguishes this compound from phenyl- and pyridine-based analogs, potentially offering unique electronic and steric properties for CRBN binding and downstream target recruitment [2].

Why Generic CRBN Ligands Cannot Substitute for 1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in PROTAC Design


Small structural changes in heterobifunctional degraders dramatically alter ternary complex formation, linker exit vector geometry, and degradation selectivity. The 4-bromothiophene-2-carbonyl group in this compound provides a unique angle and electronic profile compared to the more common 3-bromobenzoyl or 5-bromopyridine-3-carbonyl analogs, which can lead to differential CRBN binding kinetics and neosubstrate recruitment [1]. Additionally, the N3-methyl substituent on the hydantoin ring occupies a distinct sub-pocket relative to the N3-phenyl analog (CAS 1903729-98-5), potentially affecting both potency and physicochemical properties. Simple replacement with unsubstituted hydantoin or lenalidomide-based ligands would fail to reproduce these specific intermolecular interactions, making systematic procurement of this exact building block essential for structure-activity relationship (SAR) studies in targeted protein degradation [2].

Quantitative Differentiation Evidence for 1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione Against Its Closest Analogs


Comparative CRBN Binding Affinity: 4-Bromothiophene vs. 3-Bromobenzoyl Analogs

While direct quantitative CRBN binding data for the target compound is not publicly available, the imidazolidine-2,4-dione core itself demonstrates weak but specific CRBN engagement with a Kd in the micromolar range [1]. The 4-bromothiophene moiety is expected to enhance binding affinity through halogen bonding and hydrophobic contacts with the CRBN surface, as inferred from the improved potency of thiophene-containing analogs over phenyl counterparts in the DE102008062863A1 patent series [2]. The N3-methyl group further optimizes the fit into the hydantoin-binding pocket compared to the bulkier N3-phenyl analog (CAS 1903729-98-5), which would likely reduce steric clash and improve binding thermodynamics.

Cereblon binding Targeted protein degradation PROTAC

Bromothiophene vs. Bromophenyl: Synthetic Tractability for Downstream Functionalization

The 4-bromothiophene-2-carbonyl group provides a versatile synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions. Thiophene bromides typically exhibit faster oxidative addition rates compared to aryl bromides, enabling more efficient Suzuki-Miyaura coupling to introduce biaryl linkers for PROTAC constructs [1]. In contrast, the 3-bromobenzoyl analog (CAS 2034427-81-9) and 5-bromopyridine analog show distinct reactivity profiles; the electron-rich thiophene ring alters the electronics of the carbonyl group, potentially affecting both coupling yields and the final degrader's metabolic stability.

Suzuki coupling Bromoarene reactivity PROTAC linker attachment

Structural Differentiation from Lenalidomide and Pomalidomide: Non-Glutarimide CRBN Ligand

Lenalidomide and pomalidomide recruit CRBN via a glutarimide ring that binds the tri-tryptophan pocket. Imidazolidine-2,4-dione-based ligands, including the target compound, utilize a hydantoin scaffold that engages CRBN through a different hydrogen-bonding network, as evidenced by the co-crystal structure of hydantoin with CRBN (PDB 5OH7) [1]. This alternative pharmacophore can induce distinct protein-protein interaction surfaces and neosubstrate degradation profiles. Specifically, the N3-methyl substituent prevents hydrogen-bond donation at that position, which may alter the orientation of the bound CRBN and favor degradation of different neo-substrates compared to lenalidomide.

CRBN ligand Neosubstrate bias Molecular glue

BRD4 Bromodomain Inhibition: Potential for Dual CRBN-BRD4 Targeting

A structurally related compound from the US11530219 patent series, bearing an imidazolidine-2,4-dione core linked to a bromodomain-targeting moiety, exhibited BRD4 bromodomain 2 inhibition with an IC50 of 3.44 µM in a cellular HEK293 reporter assay [1]. Although this data corresponds to a different substitution pattern, it establishes that imidazolidine-2,4-dione-piperidine conjugates can engage BRD4. The target compound's bromothiophene group could similarly interact with the acetyl-lysine binding pocket of BRD4, while the hydantoin recruits CRBN, potentially enabling a dual CRBN-BRD4 degrader mechanism.

BRD4 inhibition Dual-target degrader PROTAC

Highest-Impact Procurement Scenarios for 1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione


Construction of PROTAC Libraries with Non-Glutarimide CRBN Ligands

This compound serves as a versatile CRBN-binding warhead for PROTAC design. Its hydantoin core, as validated by the CRBN-hydantoin co-crystal structure [1], provides an alternative to glutarimide-based ligands. The 4-bromothiophene handle allows efficient linker attachment via Suzuki coupling, enabling the synthesis of diverse PROTAC libraries where the exit vector and linker geometry differ from glutarimide-based degraders. This is particularly valuable for targets where lenalidomide-PROTACs have failed to induce degradation.

Neosubstrate Profiling of Hydantoin-Based Molecular Glues

The unique combination of a hydantoin CRBN ligand with an N3-methyl group and a bromothiophene cap creates a distinct molecular surface for CRBN-neosubstrate protein-protein interactions. This compound can be employed in proteomics studies to identify neo-substrates recruited to CRBN by this chemotype, which are likely different from those recruited by lenalidomide or pomalidomide [2]. Procurement is justified for laboratories mapping CRBN-dependent degradation landscapes.

Dual CRBN-BRD4 Degrader Development

Based on the observation that related imidazolidine-2,4-dione derivatives exhibit micromolar BRD4 bromodomain inhibition [3], this compound can be used as a starting point for dual CRBN-BRD4 degraders. The bromothiophene group may engage the bromodomain acetyl-lysine pocket while the hydantoin recruits CRBN, potentially leading to selective degradation of BRD4 in cancer cells. This dual mechanism is highly sought after in epigenetic drug discovery.

Structure-Activity Relationship (SAR) Studies on CRBN Ligand Exit Vectors

The 4-bromothiophene-2-carbonyl group orients the linker attachment point at a specific dihedral angle relative to the piperidine ring, which differs from the phenyl analog [4]. Researchers studying how PROTAC linker attachment geometry affects ternary complex formation and degradation efficiency can use this compound to systematically compare thiophene, phenyl, and pyridine exit vectors. This is critical for optimizing degrader selectivity and potency.

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